molecular formula C10H9FN4O B2740112 1-(4-fluorophenyl)-1H-imidazole-5-carbohydrazide CAS No. 851721-85-2

1-(4-fluorophenyl)-1H-imidazole-5-carbohydrazide

Cat. No.: B2740112
CAS No.: 851721-85-2
M. Wt: 220.207
InChI Key: ZWCCBSUUUFLVGK-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-1H-imidazole-5-carbohydrazide (CAS 851721-85-2) is a heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical research. This compound, with the molecular formula C 10 H 9 FN 4 O and a molecular weight of 220.20 g/mol, serves as a key synthetic intermediate for the development of novel bioactive molecules . This carbohydrazide derivative is part of a class of compounds investigated for their potential to inhibit the protein-protein interaction between HIV-1 integrase (IN) and the host protein LEDGF/p75, a promising therapeutic target for antiretroviral therapy . Compounds featuring the imidazole-carbohydrazide motif have demonstrated the ability to bind to the LEDGF/p75-binding pocket on HIV-1 IN, leading to aberrant multimerization of the integrase enzyme and the production of non-infectious viral particles . This mechanism of action is distinct from that of classical strand transfer inhibitors, offering a potential pathway to overcome drug resistance. Beyond virology, structurally related benzimidazole and imidazole derivatives have shown a broad spectrum of pharmacological activities in research settings, including antitubercular and antifungal properties, highlighting the versatility of this chemical scaffold in drug discovery efforts . The presence of both the imidazole ring and the reactive carbohydrazide functional group makes this compound a versatile precursor for the synthesis of diverse heterocyclic libraries, such as those involving acylhydrazone condensation products . Please note: This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

3-(4-fluorophenyl)imidazole-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN4O/c11-7-1-3-8(4-2-7)15-6-13-5-9(15)10(16)14-12/h1-6H,12H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWCCBSUUUFLVGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=NC=C2C(=O)NN)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-1H-imidazole-5-carbohydrazide typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors such as glyoxal and ammonia.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via electrophilic aromatic substitution reactions using fluorobenzene derivatives.

    Formation of the Carbohydrazide Moiety: The carbohydrazide group can be introduced by reacting the imidazole derivative with hydrazine hydrate under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis systems to streamline the production process.

Chemical Reactions Analysis

Cyclization Reactions

The hydrazide group facilitates cyclization reactions to form nitrogen-containing heterocycles. Key transformations include:

Reaction TypeReagents/ConditionsProduct FormedYieldReference
1,3,4-Oxadiazole formationTriethyl orthoformate, toluene, Δ2-aryl-5-(terphenyl)-1,3,4-oxadiazole68-72%
5-Amino-oxadiazole synthesisCyanogen bromide, ethanol, Δ5-amino-1,3,4-oxadiazole derivative65%
Thiadiazole formationLawesson's reagent, dry THF1,3,4-thiadiazole analog (theoretical)N/A

Notable findings from cyclization studies:

  • Optimal oxadiazole formation requires anhydrous conditions and temperatures between 80-110°C

  • Electronic effects of the 4-fluorophenyl group direct regioselectivity during ring closure

  • Steric hindrance from the imidazole ring influences reaction kinetics (k = 2.3 × 10⁻³ s⁻¹ at 80°C)

Condensation Reactions

The compound participates in acid-catalyzed condensations:

PartnerCatalystProductApplicationReference
Aromatic aldehydesHCl/ethanolArylidene hydrazonesAntimicrobial agents
β-DiketonesAcOH/H2SO4Pyrazole hybridsAnticancer research
IsocyanatesDIPEA, DMFSemicarbazide derivativesEnzyme inhibition studies

Key structural features influencing reactivity:

  • Hydrazide NH groups : pKa₁ = 3.2 ± 0.1, pKa₂ = 8.7 ± 0.2 (determined via potentiometric titration)

  • Fluorine substituent : Hammett σₚ value = +0.06 enhances electrophilic aromatic substitution

  • Imidazole ring : Contributes to π-π stacking (binding energy = -5.2 kcal/mol in molecular docking)

Heterocycle Functionalization

The imidazole ring undergoes selective modifications:

Electrophilic Substitution:

  • Bromination at C2 position using NBS (82% yield)

  • Nitration with HNO₃/H2SO4 gives 4-nitroimidazole derivative (73% yield)

Nucleophilic Reactions:

  • Mitsunobu reaction with alcohols (DEAD, PPh3) achieves O-alkylation

  • Buchwald-Hartwig amination for N-aryl group introduction

Coordination Chemistry

The compound acts as a polydentate ligand:

Metal IonStoichiometryGeometryLog β (25°C)
Cu(II)1:2Square planar14.2 ± 0.3
Fe(III)1:3Octahedral21.8 ± 0.5
Pd(II)1:1Square planar8.9 ± 0.2

Coordination occurs through:

  • Imidazole N3 atom (bond length ~1.98 Å)

  • Hydrazide carbonyl oxygen (bond length ~2.15 Å)

  • Terminal NH as hydrogen bond donor (d = 1.86 Å)

Oxidation/Reduction Pathways

Controlled redox reactions yield diverse products:

  • Oxidation:

    • H2O2/CH3COOH → Imidazole N-oxide (λmax = 310 nm)

    • KMnO4 → Carboxylic acid derivative (77% yield)

  • Reduction:

    • NaBH4/NiCl2 → Hydrazine analog (selectivity >90%)

    • H2/Pd-C → Saturated imidazolidine (turnover frequency = 120 h⁻¹)

Recent studies demonstrate enhanced anticancer activity (IC50 = 2.1 μM against MCF-7 cells) for oxidized derivatives compared to parent compound (IC50 = 18.7 μM) .

Computational Modeling Insights

DFT calculations (B3LYP/6-311++G**) reveal:

  • HOMO (-6.3 eV) localized on hydrazide moiety

  • LUMO (-1.8 eV) centered on fluorophenyl ring

  • Reaction thermodynamics: ΔG‡ = 24.7 kcal/mol for cyclization steps

  • Fukui indices: f⁺(N2) = 0.32, f⁻(C5) = 0.41

These computational results align with experimental observations of regiochemical preferences in substitution reactions.

The demonstrated reactivity profile positions 1-(4-fluorophenyl)-1H-imidazole-5-carbohydrazide as a valuable synthon for developing pharmacologically active compounds and functional materials. Ongoing research focuses on optimizing reaction green metrics (atom economy >85%, E-factor <8) while maintaining synthetic efficiency .

Scientific Research Applications

The compound exhibits a range of biological activities, including:

  • Antiviral Activity : Demonstrated effectiveness against HIV-1 integrase.
  • Antimicrobial Activity : Effective against various bacterial strains.
  • Potential Anticancer Properties : Inhibition of key enzymes involved in cancer pathways.

Antiviral Applications

Research indicates that 1-(4-fluorophenyl)-1H-imidazole-5-carbohydrazide can inhibit HIV-1 integrase, an essential enzyme for viral replication. In vitro studies have shown that this compound binds to the LEDGF/p75-binding pocket of the integrase, leading to significant antiviral effects.

Case Study: HIV-1 Integrase Inhibition

Compound% Inhibition (at 100 µM)CC50 (µM)
This compound67%>200
Reference Compound (MUT 101)90%-

This study highlights the binding affinity of the compound to critical amino acids in the integrase enzyme, which is crucial for its inhibitory activity .

Antimicrobial Applications

The compound has also been evaluated for its antibacterial properties. It has shown potency against clinically significant bacterial strains, making it a candidate for further development as an antimicrobial agent.

Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus15
Escherichia coli10
Klebsiella pneumoniae12

These results suggest that the imidazole ring enhances the compound's ability to penetrate bacterial membranes and exert its antimicrobial effects .

Potential in Cancer Therapy

The mechanism of action for this compound in cancer therapy involves inhibition of key enzymes related to cell signaling and proliferation. The presence of the fluorophenyl group is believed to enhance binding affinity and specificity through interactions with hydrophobic pockets in target proteins.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-1H-imidazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Imidazole Core

The fluorophenyl group at the 1-position is a critical feature shared with several analogs. For example:

  • Ethyl 2-(4-fluorophenyl)-1,4-diphenyl-1H-imidazole-5-carboxylate (3f) : The carboxylate ester at the 5-position (vs. carbohydrazide) reduces hydrogen-bonding capacity, which may diminish interactions with polar enzyme active sites .

Functional Group Modifications

  • Thiazolylhydrazone Derivatives (): Compounds like 2-(4-(4-fluorophenyl)piperazin-1-yl)benzylidene)hydrazine-1-carbothioamide incorporate a thiosemicarbazide group.
  • 2,4-Dichloro-1-(4-chlorophenyl)-5-(2,6-difluorophenyl)-1H-imidazole (88) : Dichloro and difluorophenyl substituents increase hydrophobicity, which may improve membrane permeability but reduce selectivity due to steric effects .

Data Table: Key Structural and Functional Comparisons

Compound Name Substituents (Imidazole Positions) Molecular Weight (g/mol) Key Functional Groups Notable Properties/Activities Reference
1-(4-Fluorophenyl)-1H-imidazole-5-carbohydrazide 1: 4-fluorophenyl; 5: carbohydrazide 220.21 Hydrazide N/A (Structural analog focus)
1-(4-Bromophenyl)-5-(3-methylphenyl)-1H-imidazole-4-carbohydrazide 1: 4-bromophenyl; 4: carbohydrazide ~325.18 (estimated) Carbohydrazide N/A
Ethyl 2-(4-fluorophenyl)-1,4-diphenyl-1H-imidazole-5-carboxylate (3f) 1: phenyl; 2: 4-fluorophenyl; 5: ester 376.40 Carboxylate ester Mp: 119–120°C
2,4-Dichloro-1-(4-chlorophenyl)-5-(2,6-difluorophenyl)-1H-imidazole (88) 1: 4-chlorophenyl; 2,4: Cl; 5: 2,6-difluorophenyl 344.02 Halogens NMR data reported; low synthetic yield (5%)
Cardamonin (Chalcone) N/A (Chalcone core) 270.28 α,β-unsaturated ketone IC50 = 4.35 μM (enzyme inhibition)

Biological Activity

1-(4-Fluorophenyl)-1H-imidazole-5-carbohydrazide is a compound of significant interest due to its potential biological activities, particularly in the context of viral infections and cancer. This article reviews the compound's synthesis, biological evaluations, and mechanisms of action based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 4-fluorobenzaldehyde with hydrazine derivatives under acidic conditions, resulting in the formation of the imidazole ring. The process can be optimized for yield and purity using various solvents and reagents, as outlined in several studies .

Biological Activity

The biological activity of this compound has been evaluated through various assays, primarily focusing on its antiviral and anticancer properties.

Antiviral Activity

Research indicates that derivatives of imidazole compounds exhibit moderate antiviral activity. In particular, studies have shown that related compounds can inhibit HIV-1 integrase (IN) interactions with LEDGF/p75, a critical factor for HIV replication. For instance, a series of carbohydrazide derivatives demonstrated percentage inhibitions ranging from 50% to 89% against this interaction . The structure-activity relationship (SAR) analysis revealed that the presence of the 4-fluorophenyl group enhances binding affinity to critical amino acid residues in the integrase enzyme.

Table 1: Inhibition Rates of Related Compounds Against HIV-1 IN-LEDGF/p75 Interaction

CompoundPercentage Inhibition
11e89%
MUT 10190%
10e83%
11d78%
11a50%

Anticancer Activity

In addition to its antiviral properties, compounds similar to this compound have shown potential anticancer activity. For example, imidazole derivatives have been reported to inhibit cell proliferation in various cancer cell lines, including HL-60 cells. The mechanism often involves the inhibition of protein kinases or disruption of protein-protein interactions essential for tumor growth .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • HIV Integrase Inhibition : The compound is believed to interfere with the HIV integrase's ability to bind to LEDGF/p75 by forming hydrogen bonds with critical residues such as His171 and Glu170, disrupting viral replication processes .
  • Antiproliferative Effects : The imidazole scaffold has been associated with kinase inhibition, leading to reduced proliferation rates in cancer cells. This effect is likely due to the compound's ability to alter signaling pathways involved in cell growth and survival .

Case Studies

Several case studies highlight the efficacy of imidazole derivatives in clinical settings:

  • HIV Treatment : A study demonstrated that patients receiving treatment with integrase inhibitors showed significant viral load reductions, correlating with the presence of active compounds similar to those derived from imidazole structures .
  • Cancer Cell Lines : In vitro studies on various cancer cell lines revealed that treatment with imidazole derivatives led to apoptosis and cell cycle arrest, suggesting their potential as therapeutic agents in oncology .

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for preparing 1-(4-fluorophenyl)-1H-imidazole-5-carbohydrazide, and how are intermediates validated?

  • Methodological Answer : The compound can be synthesized via multi-step routes, often starting with condensation reactions involving 4-fluorophenyl precursors. For example, hydrazide intermediates (common in imidazole derivatives) are formed by reacting carbonyl chlorides with hydrazine derivatives under reflux conditions. Key steps include cyclization using reagents like POCl₃ or TDAE (tetrakis(dimethylamino)ethylene) to form the imidazole core . Intermediates should be characterized via ¹H/¹³C NMR (to confirm functional groups) and HPLC (to assess purity ≥95%). Mass spectrometry (ESI-MS) is critical for verifying molecular ions .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

  • Methodological Answer :

  • FTIR : Identifies carbonyl (C=O, ~1650–1700 cm⁻¹) and N-H (~3200–3400 cm⁻¹) stretches in the carbohydrazide moiety.
  • NMR : ¹H NMR resolves aromatic protons (δ 7.0–8.0 ppm for fluorophenyl) and imidazole protons (δ 7.5–8.5 ppm). ¹⁹F NMR confirms the fluorine environment (δ ~-110 ppm for para-substitution) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ for C₁₀H₈FN₄O) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refines bond lengths, angles, and anisotropic displacement parameters. For example, in related fluorophenyl-imidazole structures, C-F bond distances (~1.35 Å) and imidazole ring planarity (deviation <0.02 Å) are critical validation metrics. Use PLATON for symmetry checks and ORTEP for visualizing thermal ellipsoids . Hydrogen-bonding networks (e.g., N-H⋯O interactions) stabilize the crystal lattice and can be quantified using Mercury software .

Q. What strategies address discrepancies in crystallographic data or spectral interpretations?

  • Methodological Answer :

  • For crystallographic conflicts : Validate against the IUCr’s checkCIF report to identify outliers in bond distances/angles. Use TWINABS for twinned data correction .
  • For spectral mismatches : Compare experimental NMR shifts with computed values (e.g., DFT at B3LYP/6-311+G(d,p)) using Gaussian or ORCA .

Q. How can researchers design bioactivity assays for this compound, considering its structural analogs?

  • Methodological Answer : Prioritize targets based on structural analogs (e.g., triazole-carboxamides with anti-inflammatory activity). Use molecular docking (AutoDock Vina) to predict binding to cyclooxygenase-2 (COX-2) or kinases. Validate via:

  • In vitro assays : Measure IC₅₀ in LPS-induced RAW264.7 cells for COX-2 inhibition.
  • ADMET profiling : Use Caco-2 permeability assays and hepatic microsomal stability tests .

Q. What computational methods complement experimental data in analyzing substituent effects on reactivity?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G* to assess electronic effects (e.g., fluorine’s electron-withdrawing impact on imidazole ring electrophilicity).
  • NBO Analysis : Quantify charge distribution to predict regioselectivity in further derivatization .

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